molecular formula C14H22N2O5S2 B13825935 Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate CAS No. 23563-78-2

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate

Cat. No.: B13825935
CAS No.: 23563-78-2
M. Wt: 362.5 g/mol
InChI Key: UAAJQWHHGULTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate (CAS: 23563-78-2) is a structurally complex benzoic acid derivative. Its molecular formula is C₁₄H₂₂N₂O₅S₂, with a molecular weight of 362.46 g/mol . Key features include:

  • A para-substituted benzoic acid ethyl ester core.
  • A 3-((2-mercaptoethyl)amino)propylamino side chain.
  • An S-ester linkage to hydrogen thiosulfate (HSO₃S−), which introduces sulfonic and thiol reactivity .

Properties

CAS No.

23563-78-2

Molecular Formula

C14H22N2O5S2

Molecular Weight

362.5 g/mol

IUPAC Name

1-ethoxycarbonyl-4-[3-(2-sulfosulfanylethylamino)propylamino]benzene

InChI

InChI=1S/C14H22N2O5S2/c1-2-21-14(17)12-4-6-13(7-5-12)16-9-3-8-15-10-11-22-23(18,19)20/h4-7,15-16H,2-3,8-11H2,1H3,(H,18,19,20)

InChI Key

UAAJQWHHGULTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction to form p-aminobenzoic acid ethyl ester .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis techniques, which optimize reaction times and sequences to achieve high conversion and selectivity . These methods are designed to enhance productivity and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break the disulfide bonds to form thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiosulfate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving thiol and disulfide exchange.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-disulfide balance.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate the redox state of biological molecules, potentially affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that rely on thiol-disulfide balance for their activity .

Comparison with Similar Compounds

Structural Analogues in the Benzoate Ester Family

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 23563-78-2 C₁₄H₂₂N₂O₅S₂ 362.46 Thiosulfate S-ester, amino, mercapto
Benzoic acid, ethyl ester 93-89-0 C₉H₁₀O₂ 166.18 Ethyl ester
Benzoic acid, 4-hydroxy-, propyl ester 87-19-4 C₁₀H₁₂O₃ 180.20 Hydroxy, propyl ester
Benzoic acid, 2-hydroxy-, ethyl ester 118-61-6 C₉H₁₀O₃ 166.18 Hydroxy (ortho), ethyl ester
Methyl paraben 99-76-3 C₈H₈O₃ 152.15 Hydroxy (para), methyl ester

Key Differences :

  • Thiosulfate Group : The target compound’s S-ester with hydrogen thiosulfate is absent in common parabens (e.g., methyl/ethyl paraben) and simple esters, conferring unique redox and nucleophilic properties .

Thiosulfate-Containing Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 23563-78-2 C₁₄H₂₂N₂O₅S₂ 362.46 Benzoate-thiosulfate hybrid
S-((N-(3-Benzyloxypropyl)amidino)methyl) hydrogen thiosulfate N/A C₁₃H₂₀N₂O₃S₂ 340.44 Benzyloxy, amidino-thiosulfate
Thiosulfuric acid, S-[2-imino-2-[[3-(phenylmethoxy)propyl]amino]ethyl] ester N/A C₁₃H₂₀N₂O₃S₂ 340.44 Phenylmethoxy, imino-thiosulfate

Comparison :

  • Reactivity : Thiosulfate esters are prone to hydrolysis, releasing sulfite and thiol groups. This contrasts with stable esters like ethyl benzoate, which resist hydrolysis under mild conditions .
  • Applications: Thiosulfate derivatives are explored as prodrugs (e.g., sulfur donors) or in polymer crosslinking, whereas parabens are primarily preservatives .

Amino-Functionalized Benzoate Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 23563-78-2 C₁₄H₂₂N₂O₅S₂ 362.46 Amino-mercapto side chain
Benzoic acid, 3-[(ethoxycarbonyl)amino]- 3829-91-2 C₁₀H₁₁NO₄ 209.20 Ethoxycarbonylamino group
Benzoic acid, 4-[[(3-amino-2-naphthalenyl)amino]methyl]-, ethyl ester 202582-07-8 C₂₀H₂₀N₂O₂ 320.39 Naphthylamino, ethyl ester

Comparison :

  • Side Chain Complexity: The target compound’s propylamino-mercaptoethyl chain enables multi-site reactivity (e.g., disulfide formation), unlike simpler amino-benzoates .
  • Synthetic Routes: Amino-functionalized benzoates are often synthesized via Mannich reactions or peptide coupling, whereas thiosulfate esters may require oxidative sulfonation .

Stability and Reactivity

  • The thiosulfate S-ester in the target compound is susceptible to hydrolysis, producing sulfite and a free thiol. This contrasts with the hydrolytic stability of parabens, which require strong bases or acids for degradation .
  • The mercapto group (-SH) can participate in redox reactions or form disulfide bonds, making the compound suitable for dynamic materials or drug delivery systems .

Regulatory Status

  • Common benzoate esters (e.g., ethyl paraben) are FDA-approved for food and cosmetic preservation. The target compound’s complex structure and lack of commercial use suggest it is primarily a research chemical .

Biological Activity

The compound Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₅H₁₉N₂O₂S₂
  • Molecular Weight : 325.45 g/mol

The presence of the benzoic acid moiety, alongside the thiosulfate and mercaptoethyl groups, suggests potential interactions with biological systems, particularly in the context of redox reactions and enzyme inhibition.

Antioxidant Properties

Research indicates that compounds containing thiol groups, such as those in this compound, exhibit significant antioxidant activity. The thiosulfate group can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Preliminary studies suggest that similar benzoic acid derivatives have shown promising anticancer effects. For instance, compounds like 3-m-bromoacetylamino benzoic acid ethyl ester demonstrated strong cytotoxicity against various cancer cell lines, including leukemia and prostate cancer cells . This raises the possibility that our compound may exhibit similar properties due to structural similarities.

  • Apoptosis Induction : Compounds related to benzoic acid have been shown to induce apoptosis through caspase activation pathways. For example, the aforementioned 3-BAABE compound was linked to increased activity of caspases-3 and -6, leading to DNA fragmentation characteristic of apoptotic processes .
  • Enzyme Inhibition : The ability of benzoic acid derivatives to inhibit specific enzymes involved in cancer progression or inflammation suggests that our compound might interact with similar targets. The IκB kinase (IKK) complex is one such target that has been implicated in inflammatory diseases and cancer .

Case Studies

Data Table: Biological Activity Comparison

Compound NameIC50 (µg/mL)Mechanism of ActionReference
Benzoic Acid Derivative A (e.g., 3-BAABE)<0.2Apoptosis via caspases
Benzoic Acid Derivative B0.8 - 0.88Enzyme inhibition
Target Compound (Benzoic Acid S-Ester)TBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.